molecular formula C19H22N4O B7054105 N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide

N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide

Cat. No.: B7054105
M. Wt: 322.4 g/mol
InChI Key: MLMNCPPJOWXJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide is a complex organic compound that features a pyrazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by its attachment to the quinoline moiety. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2, Pd/C

    Nucleophiles: NaH, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated derivatives .

Scientific Research Applications

N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide: shares structural similarities with other pyrazole-quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the carboxamide functionality can enhance its stability and binding affinity to biological targets .

Properties

IUPAC Name

N-(2-tert-butylpyrazol-3-yl)-4,6-dimethylquinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-12-10-14-13(2)6-8-20-17(14)15(11-12)18(24)22-16-7-9-21-23(16)19(3,4)5/h6-11H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNCPPJOWXJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C(=O)NC3=CC=NN3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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